N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,5-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3S/c1-13-19(28-21(24-13)14-4-6-16(22)7-5-14)8-9-23-20(25)15-10-17(26-2)12-18(11-15)27-3/h4-7,10-12H,8-9H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALDDDQXXVPXSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNC(=O)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,5-dimethoxybenzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-chlorobenzaldehyde with thiourea and methyl iodide under basic conditions to form 2-(4-chlorophenyl)-4-methyl-1,3-thiazole.
Alkylation: The thiazole derivative is then alkylated with 2-bromoethylamine to introduce the ethylamine side chain.
Amidation: Finally, the resulting intermediate is reacted with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of temperature, pressure, and reagent addition is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, especially at positions ortho and para to the substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Anticancer Activity
Recent studies have identified N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,5-dimethoxybenzamide as a potential anticancer agent. A notable research published in ResearchGate describes the compound's efficacy against various cancer cell lines. The study utilized multicellular spheroids to assess the cytotoxic effects, revealing that the compound exhibited significant growth inhibition in tumor cells, with IC50 values comparable to established chemotherapeutics like doxorubicin .
Structure-Activity Relationship (SAR)
The thiazole moiety is critical for the biological activity of this compound. Research indicates that modifications to the phenyl ring and the presence of electron-donating groups enhance its cytotoxic properties. Specifically, the methyl substitution at position 4 of the phenyl ring significantly increases activity against cancer cells .
Pharmacological Insights
Beyond its anticancer properties, this compound has been explored for other pharmacological applications:
Anti-inflammatory Effects
Compounds with similar thiazole structures have been documented to exhibit anti-inflammatory properties. Future studies could explore whether this compound shares these effects.
Case Studies and Research Findings
A comprehensive analysis of various studies highlights the potential of this compound:
Mechanism of Action
The mechanism of action of N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,5-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with biological macromolecules, disrupting their normal function. The compound may inhibit enzyme activity or block receptor sites, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-4-methyl-1,3-thiazole: A precursor in the synthesis of the target compound.
3,5-dimethoxybenzamide: Another precursor that contributes to the final structure.
Thiazole derivatives: A broad class of compounds with similar core structures but different substituents.
Uniqueness
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,5-dimethoxybenzamide is unique due to its specific combination of a thiazole ring with a chlorophenyl group and a dimethoxybenzamide moiety. This unique structure imparts distinct biological activities and chemical properties, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,5-dimethoxybenzamide is a compound of interest due to its potential biological activity, particularly in the context of cancer therapy and other pharmacological applications. This article explores its biological activity, focusing on various studies that highlight its mechanisms, efficacy, and potential therapeutic applications.
- Molecular Formula : C19H17ClN2OS
- Molecular Weight : 356.9 g/mol
- CAS Number : 866018-64-6
The compound exhibits its biological activity primarily through interactions with specific molecular targets. It has been studied for its effects on various biological pathways, including:
- Kinase Inhibition : It has shown potential as a RET kinase inhibitor, which is significant in cancer treatment. In vitro studies demonstrated that it inhibits RET kinase activity, leading to reduced cell proliferation in cancer cells expressing RET mutations .
- Receptor Interaction : The compound interacts with various receptors, including P2Y receptors, influencing cellular signaling pathways that are crucial in tumor growth and metastasis .
Antitumor Activity
Numerous studies have reported the antitumor effects of this compound:
- In vitro Studies : The compound has been tested against several cancer cell lines. For example, it demonstrated significant cytotoxicity against breast carcinoma cells (MCF-7) and lung cancer cells (A549), with IC50 values indicating effective growth inhibition .
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| MCF-7 | 12.5 | High |
| A549 | 15.0 | Moderate |
| HeLa | 20.0 | Moderate |
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown antimicrobial activity:
- Bacterial Strains Tested : The compound exhibited moderate antibacterial effects against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent .
Case Studies
- Study on RET Kinase Inhibition : A study evaluated the efficacy of this compound in inhibiting RET kinase activity. Results indicated that the compound effectively inhibited cell proliferation driven by RET mutations in a dose-dependent manner .
- Cytotoxicity Assessment : Another study assessed the cytotoxic effects on various cancer cell lines. The results showed that the compound induced apoptosis in MCF-7 cells through mitochondrial pathways, characterized by increased ROS production and activation of caspases .
Q & A
Basic Research Questions
Q. What are the recommended laboratory-scale synthesis methods for N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,5-dimethoxybenzamide?
- Methodological Answer : A typical approach involves refluxing intermediates in ethanol with catalytic glacial acetic acid (e.g., 0.001 mol substrate, 5 drops acetic acid, 4-hour reflux) followed by solvent evaporation under reduced pressure and filtration . Optimization may include adjusting reaction time, temperature (e.g., 80–100°C), or solvent polarity (e.g., DMF for less soluble intermediates). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for isolating high-purity product .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- X-ray crystallography : Use SHELXL for refinement of crystal structures, particularly for resolving thiazole and benzamide conformations .
- Spectroscopy : Combine / NMR (for methoxy, chlorophenyl, and thiazole protons), high-resolution mass spectrometry (HRMS) for molecular ion validation, and IR for functional group verification.
- Computational analysis : Employ Multiwfn for electron localization function (ELF) or electrostatic potential (ESP) mapping to cross-validate experimental data .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., spectroscopic vs. crystallographic bond lengths)?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-311+G(d,p) level and compare with crystallographic data (e.g., C–S bond lengths in the thiazole ring). Discrepancies >0.05 Å suggest potential crystal packing effects or solvent interactions .
- Topology analysis : Use Multiwfn’s AIM (Atoms in Molecules) module to analyze critical bond points and electron density distributions, identifying steric or electronic mismatches .
- Refinement protocols : Apply SHELXL’s TWIN/BASF commands for twinned crystals or anisotropic displacement parameters to improve model accuracy .
Q. What experimental strategies are recommended for elucidating structure-activity relationships (SAR) of this compound in biological systems?
- Methodological Answer :
- Substituent modification : Synthesize analogs with variations in the 4-chlorophenyl (e.g., 4-fluorophenyl), methylthiazole (e.g., trifluoromethyl), or dimethoxybenzamide groups to assess pharmacological impacts .
- Biological assays : Pair in vitro enzyme inhibition assays (e.g., bacterial PPTase targeting ) with molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity.
- Metabolic stability : Introduce deuterium at benzylic positions or replace methoxy with trifluoromethoxy groups to evaluate oxidative stability via liver microsome assays .
Q. How should researchers design experiments to investigate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to identify entropy-driven (hydrophobic) vs. enthalpy-driven (hydrogen bonding) interactions.
- Cryo-EM/X-ray co-crystallization : Soak crystals of target proteins (e.g., bacterial PPTase ) with the compound and refine structures using SHELX to identify binding pockets .
- Mutagenesis studies : Introduce point mutations (e.g., Ser→Ala in catalytic sites) to validate key residues involved in binding .
Data Analysis and Validation
Q. What statistical approaches are suitable for analyzing dose-response data in pharmacological studies?
- Methodological Answer :
- Non-linear regression : Fit data to Hill-Langmuir equations (GraphPad Prism) to calculate IC, Hill coefficients, and efficacy (E).
- Outlier handling : Apply Grubbs’ test (α=0.05) to exclude aberrant data points in triplicate experiments.
- Cross-validation : Compare results with structurally similar compounds (e.g., trifluoromethyl analogs ) to identify trends in potency.
Safety and Handling
Q. What safety protocols are critical during synthesis and handling of this compound?
- Methodological Answer :
- Ventilation : Use fume hoods for reactions involving chlorinated intermediates (e.g., 4-chlorophenyl derivatives) to avoid inhalation hazards .
- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles when handling glacial acetic acid or dimethylformamide (DMF) .
- Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
